molecular formula C9H15NO B6611378 1-ethenyl-4-propylpyrrolidin-2-one CAS No. 2099152-21-1

1-ethenyl-4-propylpyrrolidin-2-one

Cat. No.: B6611378
CAS No.: 2099152-21-1
M. Wt: 153.22 g/mol
InChI Key: UFBGFFRWZFQSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenyl-4-propylpyrrolidin-2-one (EPP) is an organic compound that has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. It is a cyclic amide derived from the amino acid, L-proline, and is a structural analog of the neurotransmitter, gamma-aminobutyric acid (GABA). EPP has been used as a synthetic intermediate in the production of pharmaceuticals and as a research tool in laboratory experiments.

Scientific Research Applications

1-ethenyl-4-propylpyrrolidin-2-one has been studied for its potential applications in medicine, chemistry, and biochemistry. It has been used as a synthetic intermediate in the production of pharmaceuticals and as a research tool in laboratory experiments. In particular, this compound has been used as a tool to study the pharmacokinetics and pharmacodynamics of GABA in the brain. Furthermore, this compound has been used to study the effects of GABA on the nervous system, as well as its potential therapeutic applications in the treatment of anxiety, seizures, and depression.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-propylpyrrolidin-2-one is not yet fully understood. However, it is believed that this compound functions as an agonist of the GABA-A receptor, which is a type of neurotransmitter receptor found in the brain. By binding to this receptor, this compound is thought to increase the activity of GABA in the brain, resulting in a sedative effect. Additionally, this compound is thought to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and norepinephrine, which can have a calming effect.
Biochemical and Physiological Effects
This compound has been shown to have a sedative effect on the central nervous system, resulting in a decrease in anxiety, seizures, and depression-like symptoms. Additionally, this compound has been shown to reduce inflammation and pain, as well as to have an anti-inflammatory effect on the body. Furthermore, this compound has been shown to have an immunomodulatory effect, which can be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-ethenyl-4-propylpyrrolidin-2-one in laboratory experiments is its low cost and ease of synthesis. Additionally, this compound is relatively non-toxic and has a relatively high solubility in water, making it suitable for use in a variety of laboratory applications. However, this compound is not very stable and can degrade over time, making it unsuitable for long-term storage. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

For the use of 1-ethenyl-4-propylpyrrolidin-2-one include further research into its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications in the treatment of anxiety, seizures, and depression. Additionally, further research into the mechanism of action of this compound, as well as its biochemical and physiological effects, could provide insight into its potential therapeutic uses. Furthermore, research into the stability and solubility of this compound could lead to the development of more stable and soluble forms of the compound, which could be beneficial for use in laboratory experiments. Finally, research into the use of this compound as a synthetic intermediate for the production of pharmaceuticals could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

1-ethenyl-4-propylpyrrolidin-2-one can be synthesized in a two-step process starting from L-proline. First, L-proline is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide to form the intermediate, 1-chloro-4-ethoxycarbonyl-1-pyrrolidin-2-one. This intermediate is then reacted with an alkylating agent such as 1-bromopropane in the presence of a base such as sodium hydroxide to yield this compound.

Properties

IUPAC Name

1-ethenyl-4-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-8-6-9(11)10(4-2)7-8/h4,8H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGFFRWZFQSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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